molecular formula C10H15ClFN B578675 (R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1213329-40-8

(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B578675
CAS No.: 1213329-40-8
M. Wt: 203.685
InChI Key: GFLUEYAXNOWLIN-HNCPQSOCSA-N
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Description

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-fluoroacetophenone using chiral catalysts or biocatalysts to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as ethanol or isopropanol and may require specific temperature and pH conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes using recombinant whole-cell catalysts. These biocatalytic methods are advantageous due to their high enantioselectivity and efficiency. The use of polar organic solvent-aqueous systems can enhance the solubility of the substrate and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride include:

Uniqueness

What sets ®-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride apart from similar compounds is its specific chiral configuration and the presence of the fluorophenyl group. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUEYAXNOWLIN-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662542
Record name (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213329-40-8
Record name (1R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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